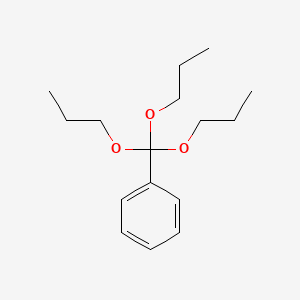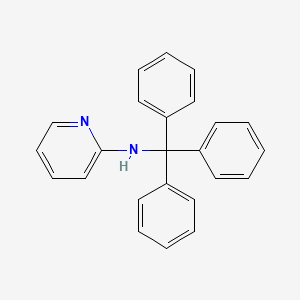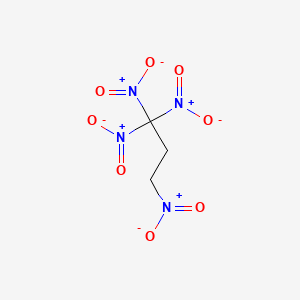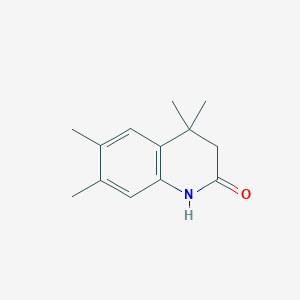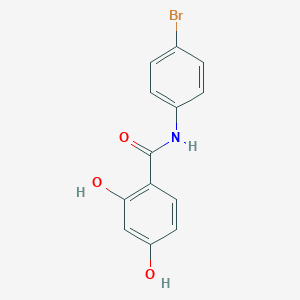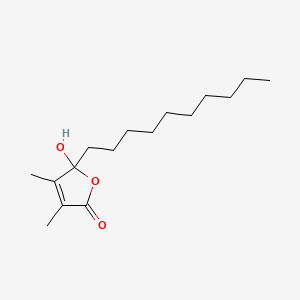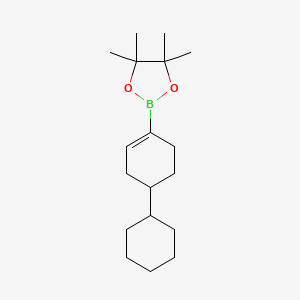
2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol is an organic compound that belongs to the class of ethanolamines. These compounds are characterized by the presence of an ethanol group (-CH2CH2OH) attached to an amine group. The compound’s structure includes a dibutylamino group and a dichloromethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol typically involves the reaction of 4,5-dichloro-2-methylbenzaldehyde with dibutylamine in the presence of a reducing agent. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine or alcohol groups.
Substitution: Halogen atoms in the dichloromethylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 or LiAlH4 are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol involves its interaction with specific molecular targets. The dibutylamino group may interact with receptors or enzymes, while the dichloromethylphenyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol
- 2-(Dimethylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol
- 2-(Dibutylamino)-1-(4-chloro-2-methylphenyl)ethanol
Uniqueness
2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol is unique due to the presence of both dibutylamino and dichloromethylphenyl groups
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
CAS No. |
5431-55-0 |
|---|---|
Molecular Formula |
C17H27Cl2NO |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-(dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol |
InChI |
InChI=1S/C17H27Cl2NO/c1-4-6-8-20(9-7-5-2)12-17(21)14-11-16(19)15(18)10-13(14)3/h10-11,17,21H,4-9,12H2,1-3H3 |
InChI Key |
MUIYBHKUNWBBCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=C(C=C1C)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




